molecular formula C27H17F39Sn B064612 Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane CAS No. 192212-66-1

Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane

Cat. No.: B064612
CAS No.: 192212-66-1
M. Wt: 1201.1 g/mol
InChI Key: RMDIHFFKXXTNGQ-UHFFFAOYSA-N
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Description

Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane: is a fluorinated organotin compound. It is characterized by the presence of a tin atom bonded to three allyl groups and three highly fluorinated octyl chains. This compound is notable for its unique combination of organotin and perfluorinated properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane typically involves the reaction of allyl chloride with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane can undergo oxidation reactions, typically forming oxides of tin.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

    Substitution: It can participate in substitution reactions where the allyl groups or the fluorinated chains are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions to prevent degradation of the fluorinated chains.

Major Products:

    Oxidation: Tin oxides and fluorinated organic by-products.

    Reduction: Lower oxidation state tin compounds.

    Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

Chemistry: Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its fluorinated chains provide hydrophobic properties that can be useful in targeting specific tissues or cells .

Industry: Industrially, it is used in the production of specialty coatings and materials that require high resistance to chemicals and environmental degradation. Its fluorinated nature makes it suitable for applications in harsh environments .

Mechanism of Action

The mechanism of action of Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane involves its ability to interact with various molecular targets through its tin and fluorinated groups. The tin atom can form bonds with other elements, while the fluorinated chains provide hydrophobic interactions. These properties allow it to act as a catalyst or stabilizing agent in various chemical reactions .

Comparison with Similar Compounds

  • Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

Comparison: Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is unique due to its combination of organotin and highly fluorinated properties. Compared to Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane, it has longer fluorinated chains, providing greater hydrophobicity and chemical resistance . The acrylate and methacrylate compounds, while also fluorinated, do not contain tin and are used primarily in polymer chemistry .

Properties

IUPAC Name

prop-2-enyl-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H4F13.C3H5.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-3-2;/h3*1-2H2;3H,1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDIHFFKXXTNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17F39Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440946
Record name Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1201.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192212-66-1
Record name Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (prop-2-en-1-yl)tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
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